molecular formula C25H31NO12 B11480056 [3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside

[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside

Cat. No.: B11480056
M. Wt: 537.5 g/mol
InChI Key: IXGOAUDJFVQZQQ-UHFFFAOYSA-N
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Description

[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a methoxyphenyl group, and a tetra-O-acetylhexopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving a suitable precursor. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the tetra-O-acetylhexopyranoside moiety is typically added through glycosylation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the oxazole ring can produce a dihydrooxazole derivative.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to mimic natural substrates. It can also be used in the development of new biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, while the methoxyphenyl group can participate in hydrogen bonding and π-π interactions. The tetra-O-acetylhexopyranoside moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.

    Benzyl chloride: An organochlorine compound used as a building block in organic synthesis.

Uniqueness

What sets [3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C25H31NO12

Molecular Weight

537.5 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C25H31NO12/c1-13(27)32-12-21-22(34-14(2)28)23(35-15(3)29)24(36-16(4)30)25(37-21)33-11-19-10-20(26-38-19)17-6-8-18(31-5)9-7-17/h6-9,19,21-25H,10-12H2,1-5H3

InChI Key

IXGOAUDJFVQZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2CC(=NO2)C3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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